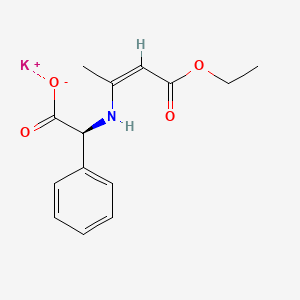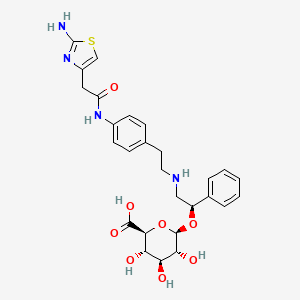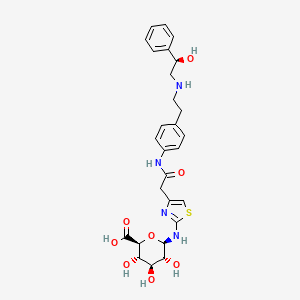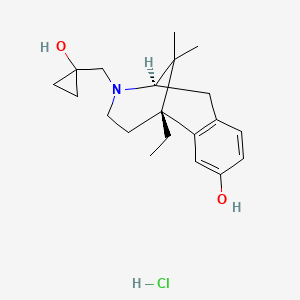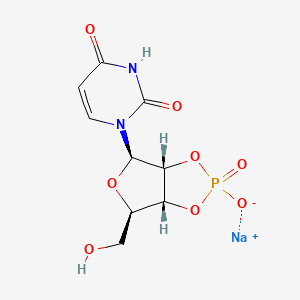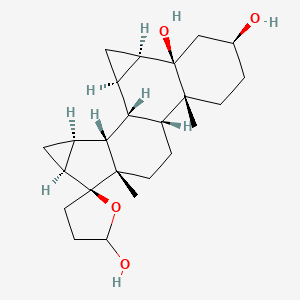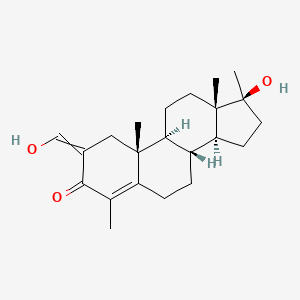![molecular formula C₁₅H₁₉NO B1146931 (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal CAS No. 868161-59-5](/img/structure/B1146931.png)
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₉NO and its molecular weight is 229.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Solvatochromic Properties: The solvatochromic behavior of compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal" has been studied, revealing their sensitivity to solvent variations and hydrogen-bond donor character (Marcotte & Féry-Forgues, 2000).
Fluorescence Quenching: Research on the fluorescence quenching of related ketocyanine dyes in the presence of ferrocenyl derivatives indicates potential applications in photophysical studies and molecular interactions (Féry-Forgues et al., 2003).
Reactivity in Synthesis: The reactivity of 5-aminopenta-2,4-dienals, a class related to the compound , is significant in the synthesis of nitrogen heterocycles and natural products (Delpech, 2014).
Photoinitiated Transitions: Quantum chemical and molecular dynamics simulations have been performed on bis-Schiff base molecules derived from similar compounds, contributing to the understanding of photoinduced UV-absorption and transitions (Lemercier et al., 2004).
Synthesis of Bacteriorhodopsin Analogs: The synthesis of bacteriorhodopsin analogs based on diphenylpolyene chromophores, which include compounds similar to "this compound," highlights applications in the study of chromophore-protein interactions and in molecular electronic devices (Singh & Manjula, 2003).
Development of Bioconjugation Probes: The use of unsaturated ester aldehydes, akin to the compound , for bioconjugation through azaelectrocyclization, illustrates potential applications in biochemistry and molecular biology (Tanaka et al., 2013).
Propiedades
IUPAC Name |
(2E,4E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)15-11-9-14(10-12-15)8-6-5-7-13-17/h5-13H,3-4H2,1-2H3/b7-5+,8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWDLDCDYBXOK-KQQUZDAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

